1-[2-(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)pyrrolidin-1-yl]propan-1-one
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Overview
Description
1-[2-(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)pyrrolidin-1-yl]propan-1-one is a complex organic compound with a unique structure that combines elements of benzodiazole, pyrrolidine, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)pyrrolidin-1-yl]propan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzodiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the phenoxy group: This step involves the reaction of the benzodiazole intermediate with a phenoxy-containing reagent, often under nucleophilic substitution conditions.
Introduction of the pyrrolidine ring: This can be done through a cyclization reaction involving a suitable amine and a carbonyl-containing intermediate.
Final functionalization: The prop-2-en-1-yl group is introduced in the final step, typically through an alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)pyrrolidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays, helping to elucidate the function of biological targets.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find use in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[2-(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)pyrrolidin-1-yl]propan-1-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-phenylprop-2-en-1-one: A simpler compound with a similar core structure but lacking the benzodiazole and pyrrolidine groups.
N-(Prop-2-en-1-yl)acetamide: Another related compound with a simpler structure and different functional groups.
(E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one: A compound with a similar prop-2-en-1-one backbone but different substituents.
Uniqueness
1-[2-(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)pyrrolidin-1-yl]propan-1-one is unique due to its combination of benzodiazole, pyrrolidine, and phenoxy groups
Properties
Molecular Formula |
C25H29N3O2 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
1-[2-[1-[2-(2-prop-2-enylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C25H29N3O2/c1-3-10-19-11-5-8-15-23(19)30-18-17-28-21-13-7-6-12-20(21)26-25(28)22-14-9-16-27(22)24(29)4-2/h3,5-8,11-13,15,22H,1,4,9-10,14,16-18H2,2H3 |
InChI Key |
XEMASCMAGOIEPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCCC1C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4CC=C |
Origin of Product |
United States |
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